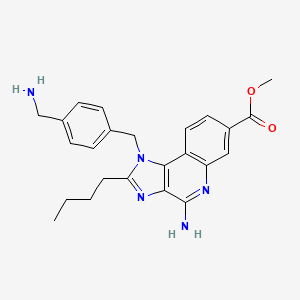
TLR7/8 agonist 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TLR7/8 agonist 6: is a small molecule that activates toll-like receptors 7 and 8, which are part of the innate immune system. These receptors are located in intracellular endosomes and play a crucial role in immune surveillance and the induction of immune responses. This compound has shown potential in immunotherapy, particularly in cancer treatment and vaccine adjuvant development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TLR7/8 agonist 6 involves several steps. One method includes the reaction of pentynoic acid with HBTU, trimethylamine, and a catalytic amount of DMAP, followed by the addition of 3-amino-4-isobutylaminoquinoline . Another method involves the reaction of compound 7 with sodium methoxide in anhydrous methanol at 65°C .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including the use of protecting groups, coupling reactions, and purification steps such as chromatography.
Chemical Reactions Analysis
Types of Reactions: TLR7/8 agonist 6 undergoes various chemical reactions, including substitution and coupling reactions. For example, it can react with 1-azido-4-chlorobenzene to form a triazole tethered imidazoquinoline .
Common Reagents and Conditions:
Substitution Reactions: Reagents such as HBTU, trimethylamine, and DMAP are commonly used.
Coupling Reactions: Sodium methoxide in anhydrous methanol is used for coupling reactions.
Major Products: The major products formed from these reactions include triazole tethered imidazoquinolines, which have shown significant immunopharmacological activity .
Scientific Research Applications
Chemistry: TLR7/8 agonist 6 is used in the development of new synthetic routes and the study of reaction mechanisms. Its ability to undergo various chemical reactions makes it a valuable compound for organic synthesis research .
Biology: In biological research, this compound is used to study the activation of toll-like receptors and their role in the immune system. It helps in understanding how these receptors contribute to immune responses and the development of immune-related diseases .
Medicine: this compound has significant potential in cancer immunotherapy. It has been shown to suppress tumor growth, remodel the tumor microenvironment, and enhance the efficacy of immune checkpoint inhibitors . Additionally, it is used as a vaccine adjuvant to improve humoral and T-cell mediated immunity .
Industry: In the pharmaceutical industry, this compound is being explored for its potential in developing new immunotherapeutic drugs and vaccine adjuvants .
Mechanism of Action
TLR7/8 agonist 6 activates toll-like receptors 7 and 8, which are located in intracellular endosomes. Upon activation, these receptors trigger a Th1 type innate immune response, leading to the induction of cytokines and chemokines . This activation enhances dendritic cell maturation, antigen presentation, and T-cell activation, ultimately leading to a robust immune response . The compound also enhances lymphocyte infiltration and immunogenic cell death, contributing to its antitumor effects .
Comparison with Similar Compounds
Imiquimod: A synthetic imidazoquinoline that activates toll-like receptor 7.
Resiquimod: Another imidazoquinoline that activates both toll-like receptors 7 and 8.
CL097 and CL075: Synthetic heterocyclic small molecules with TLR7/8 agonistic activity.
Uniqueness: TLR7/8 agonist 6 is unique due to its specific structural modifications, which enhance its immunopharmacological activity. . This makes it a valuable compound for both research and therapeutic applications.
Properties
Molecular Formula |
C24H27N5O2 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
methyl 4-amino-1-[[4-(aminomethyl)phenyl]methyl]-2-butylimidazo[4,5-c]quinoline-7-carboxylate |
InChI |
InChI=1S/C24H27N5O2/c1-3-4-5-20-28-21-22(29(20)14-16-8-6-15(13-25)7-9-16)18-11-10-17(24(30)31-2)12-19(18)27-23(21)26/h6-12H,3-5,13-14,25H2,1-2H3,(H2,26,27) |
InChI Key |
MZRQRPABQLFPGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CN)C4=C(C=C(C=C4)C(=O)OC)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


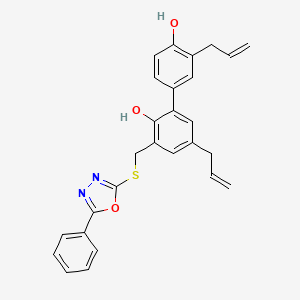
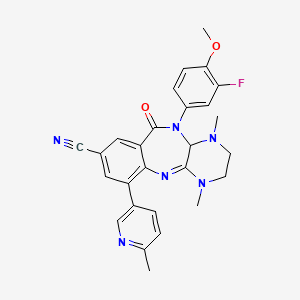
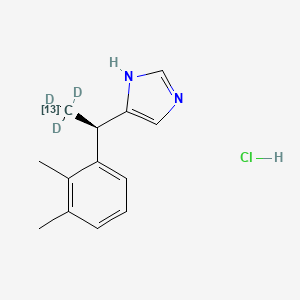
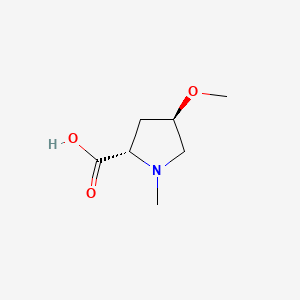
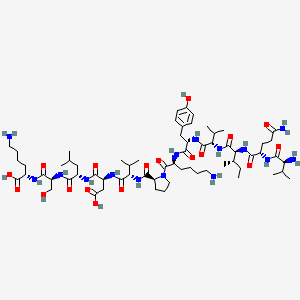
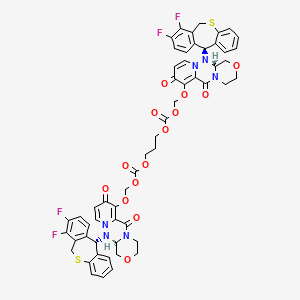
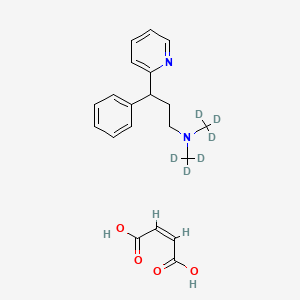
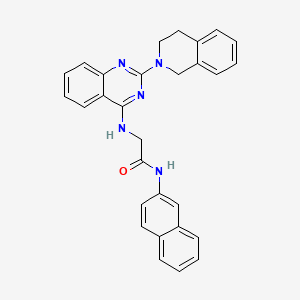
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)

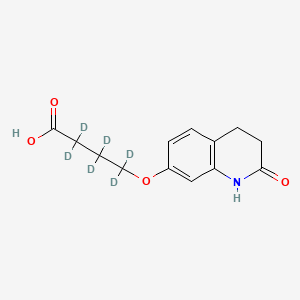
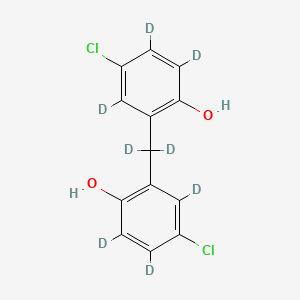
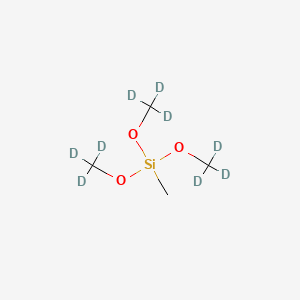
![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
